3,5-Dimethoxybiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCDYBZNSNECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466895 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64326-17-6 | |
| Record name | 3,5-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dimethoxybiphenyl and Its Analogs
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl compounds. acs.org Reactions like the Suzuki-Miyaura, Ullmann, and Stille couplings are instrumental in this field, each offering distinct advantages and applications in the preparation of 3,5-dimethoxybiphenyl and its analogs. wikipedia.orgrsc.org
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.org This reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org
A study on the synthesis of methoxylated polychlorinated biphenyls highlighted the utility of Suzuki coupling with methoxybenzene boronic acids and chlorinated bromo- or iodobenzenes. nih.gov The reaction of 3,5-dimethoxyphenylboronic acid with 4-bromoanisole (B123540) has been used to optimize reaction conditions for Suzuki-Miyaura cross-couplings. tubitak.gov.tr
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoanisole | 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | Varies | tubitak.gov.tr |
| 1-Bromo-3-chloro-5-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Aryl Bromides | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Good | uliege.be |
This table is for illustrative purposes and specific yields depend on the detailed reaction conditions and ligands used.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, are commonly used. tubitak.gov.truliege.be The ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
For the synthesis of sterically hindered biphenyls, specialized phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have proven effective. researchgate.netnih.gov Research has shown that for the coupling of electron-rich bromoanilines, a combination of Pd₂(dba)₃ and P(t-Bu)₃ can be effective. uliege.be In some cases, N-heterocyclic carbene (NHC) ligands have also been successfully employed. tubitak.gov.tr The optimization process often involves screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side reactions. tubitak.gov.trresearchgate.net
Table 2: Influence of Ligands on Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Result | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Product formation observed, with varying yields | acs.org |
| Pd₂(dba)₃ | XantPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | No conversion | acs.org |
| Pd(OAc)₂ | Dabco | - | Efficient for various aryl halides | researchgate.netorganic-chemistry.org |
| PdCl₂ | DPEPhos | NaHCO₃ | Good yields for benzyl (B1604629) carbonates | kochi-tech.ac.jp |
This table illustrates the critical role of ligand selection in the outcome of Suzuki-Miyaura reactions.
A significant advancement in Suzuki-Miyaura coupling is the development of stereoselective and enantioselective variations, which are crucial for synthesizing axially chiral biaryls. acs.orgacs.orgnih.gov These chiral biphenyls are important as ligands in asymmetric catalysis and as components of biologically active molecules. acs.orgresearchgate.net
Enantioselective Suzuki-Miyaura couplings are typically achieved by employing chiral ligands that can induce asymmetry during the C-C bond formation. acs.orgacs.org For example, novel chiral monophosphine ligands have been designed and shown to be highly efficient in palladium-catalyzed Suzuki–Miyaura coupling, affording axially chiral biphenyl products in high yield and enantioselectivity. acs.org The development of ligands like enantiopure sulfonated SPhos (sSPhos) has enabled the synthesis of highly enantioenriched 2,2′-biphenols. acs.orgacs.orgnih.gov The stereochemical outcome of some Suzuki reactions can also be dependent on the ligand used, with some promoting retention and others inversion of configuration. beilstein-journals.org
Ullmann Coupling and Modified Ullmann Reactions
The Ullmann reaction is a classical method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of aryl halides at elevated temperatures. organicreactions.orgorganic-chemistry.org While traditionally requiring harsh conditions, significant modifications have been developed to make the reaction more efficient and applicable to a wider range of substrates under milder conditions. rsc.orgnih.gov
Stille Coupling Reaction Applications
The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method for forming C-C bonds. It involves the reaction of an organotin compound (organostannane) with an organohalide. rsc.orgwikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. rsc.orglibretexts.org
This reaction is highly versatile, allowing for the coupling of various aryl, vinyl, and acyl halides with a range of organostannanes. libretexts.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. organic-chemistry.orgrsc.org Despite this, it remains a valuable method for the synthesis of complex molecules, including biphenyl derivatives. rsc.org An efficient Stille cross-coupling reaction procedure has been developed using a Pd(OAc)₂/Dabco catalytic system for the synthesis of biaryls from aryl halides and organotin compounds. researchgate.netorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is a significant pathway for the synthesis of methoxylated biphenyls. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com
Synthesis from Fluoroarene Derivatives
A notable method for synthesizing methoxylated aromatic compounds involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide (B1231860). nih.govresearchgate.net This approach offers good to excellent yields of the desired methoxylated products. nih.govresearchgate.net The general procedure involves reacting a fluoroarene with sodium methoxide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov For instance, mono- and dimethoxyarene derivatives can be prepared from fluoroarenes, and these can subsequently be used in Suzuki coupling reactions to yield methoxylated polychlorinated biphenyl (PCB) derivatives. nih.govresearchgate.net The reactivity of the leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, making fluoroarenes particularly suitable substrates. masterorganicchemistry.comwuxibiology.com
| Fluoroarene Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluoroarene compound | Sodium methoxide (2 equiv), DMF, 110 °C, 3 h | Methoxyarene | Good to excellent | nih.gov |
| Difluoroarene | Sodium methoxide (2 or 3 equiv) | Mixture of mono- and dimethoxylated compounds | Varies | researchgate.net |
Mechanistic Aspects of Sodium Methoxide as Nucleophile
The mechanism of SNAr reactions involving sodium methoxide as the nucleophile is a two-step addition-elimination process. pressbooks.pub The methoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). wikipedia.orgpressbooks.publibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The nature of the solvent and counter-cation can influence the reaction mechanism. acs.orgchemrxiv.org For instance, in some cases, the actual nucleophile might be a methanol-methoxide complex rather than a free methoxide anion. chemrxiv.org Quantum mechanics calculations have been employed to understand the regioselectivity and reaction energy profiles of SNAr reactions with sodium methoxide. wuxibiology.com These studies can help predict the most likely site of nucleophilic attack on polyhalogenated aromatic compounds. wuxibiology.com For unactivated aryl bromides, copper catalysis can be employed for the reaction with sodium methoxide, proceeding through a proposed cuprate-like intermediate. tue.nl
Reductive Alkylation Strategies
Reductive alkylation, particularly the Birch reduction, offers a powerful method for the synthesis of polysubstituted biaryls, including dimethoxybiphenyl systems.
Birch Reduction Methodologies for Polysubstituted Biaryls
The Birch reduction involves the reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org This reaction converts arenes into 1,4-cyclohexadienes. wikipedia.orgdrpress.org When applied to biaryl systems, the Birch reduction can selectively reduce one of the aromatic rings. acs.orgresearchgate.net This methodology is particularly useful for creating molecular complexity in a single step and has been applied in the synthesis of natural products. researchgate.net The reaction conditions, such as the choice of alkali metal and solvent, can be modified to optimize the reaction. wikipedia.org For example, lithium or calcium in low molecular weight alkylamines can be used in the Benkeser reduction, a variation of the Birch reduction. wikipedia.org
Analysis of Regioselectivity in Dimethoxybiphenyl Systems
The regioselectivity of the Birch reductive alkylation in dimethoxybiphenyl systems is significantly influenced by the electronic nature of the substituents on both aromatic rings. acs.orgresearchgate.net In biaryls containing a 3,5-dimethoxyphenyl moiety, this electron-rich ring is selectively reduced and then alkylated. acs.orgresearchgate.netresearchgate.net In contrast, rings with phenol (B47542) or aniline (B41778) substituents are generally not dearomatized under these conditions. acs.org However, if a biaryl contains both a 3,5-dimethoxyphenyl group and a phenol, the phenolic proton can be removed prior to the reduction, allowing for the reduction and alkylation of the other ring. acs.orgresearchgate.net
The position of protonation on substituted benzenes during the Birch reduction depends on the nature of the substituent. adichemistry.com Electron-donating groups, such as methoxy (B1213986) groups, direct the reduction to the ortho and meta positions, as they destabilize the intermediate radical anion at the ipso and para positions. stackexchange.com Conversely, electron-withdrawing groups promote ipso and para reduction. adichemistry.commasterorganicchemistry.com
| Substituent on Biaryl System | Outcome of Birch Reductive Alkylation | Reference |
|---|---|---|
| 3,5-dimethoxyphenyl moiety | Selectively reduced and alkylated | acs.orgresearchgate.net |
| Phenol or aniline moiety | Not dearomatized under standard conditions | acs.org |
| 3,5-dimethoxyphenyl and phenol moiety (phenolic proton removed) | Reduction and alkylation occurs on the second ring | acs.orgresearchgate.net |
Other Synthetic Approaches
Besides SNAr and Birch reduction, other methods have been utilized for the synthesis of this compound and its analogs. Cross-coupling reactions, such as the Suzuki and Stille reactions, are effective for creating the biphenyl linkage. researchgate.net For example, 3,5-dimethoxyphenyl boronic acid can be coupled with an appropriate aryl halide to yield this compound derivatives. researchgate.net
Another approach involves the synthesis from 3,5-dimethoxybenzoic acid, which can be prepared from resorcinol (B1680541). google.com The 3,5-dimethoxybenzoic acid can then be esterified to produce compounds like ethyl 3,5-dimethoxybenzoate. google.com Additionally, serendipitous synthesis has been reported, such as the formation of 3,3′-dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl during attempts to dilithiate 2,6-dibromo-4-t-butylanisole. iucr.org
Multistep Pathways from Dihydroxybenzoic Acid Precursors
The synthesis of this compound from 3,5-dihydroxybenzoic acid is not a direct, single-step transformation but involves a sequence of reactions. The specific pathway can be conceptualized based on established chemical transformations, including the modification of the initial carboxylic acid and subsequent bond-forming strategies.
One viable chemical pathway begins with the protection of the hydroxyl groups via methylation. 3,5-Dihydroxybenzoic acid can be converted to 3,5-dimethoxybenzoic acid. This transformation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a solvent like acetone. chemicalbook.com Following methylation, a decarboxylation step would be required to remove the carboxylic acid group and yield the target 3,5-dimethoxybenzene, a direct precursor for biphenyl synthesis. However, the decarboxylation of hydroxybenzoic acids is a challenging step, with meta-substituted acids like 3,5-dihydroxybenzoic acid showing particularly high thermal stability compared to their ortho- and para-isomers. researchgate.net High-temperature, solvent-free methods have been shown to effect decarboxylation of dihydroxybenzoic acid isomers. mdpi.com
An alternative approach, inspired by biosynthetic routes in plants like those from the Sorbus and Malus genera, involves the formation of a biphenyl skeleton prior to methylation. nih.govnih.gov In nature, the enzyme biphenyl synthase forms the 3,5-dihydroxybiphenyl (B3428892) core, which then undergoes sequential enzymatic O-methylation reactions. nih.govsmolecule.comresearchgate.net The first methylation, catalyzed by an O-methyltransferase (OMT), selectively occurs at one of the two hydroxyl groups to produce 3-hydroxy-5-methoxybiphenyl. nih.govwiley.comwiley.com A second, distinct methylation step would then act on a further hydroxylated intermediate to yield dimethoxy products. wiley.comwiley.com While this specific sequence is biological, it highlights a chemical strategy where 3,5-dihydroxybiphenyl serves as a key intermediate, which can then be selectively or fully methylated to produce this compound and its partially methylated analogs.
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 3,5-Dihydroxybenzoic Acid | Dimethyl sulfate, K₂CO₃, Acetone | 3,5-Dimethoxybenzoic Acid | Methylation chemicalbook.com |
| 2 | 3,5-Dihydroxybiphenyl | S-adenosyl-L-methionine (in biosynthesis) | 3-Hydroxy-5-methoxybiphenyl | Mono-O-methylation nih.govnih.gov |
Preparation of Functionalized Biphenyl Intermediates
Modern synthetic strategies for this compound and its analogs heavily depend on palladium- or copper-catalyzed cross-coupling reactions. These methods, such as the Suzuki-Miyaura and Ullmann reactions, are highly effective for constructing the C-C bond between two aromatic rings. iitk.ac.ingre.ac.uk The success of these reactions hinges on the availability of suitably functionalized precursors, primarily haloarenes and organoboron compounds.
The Ullmann reaction, a classic method for biaryl synthesis, involves the copper-catalyzed coupling of two aryl halide molecules. iitk.ac.inorganic-chemistry.orgbyjus.com This reaction is tolerant of a wide range of functional groups and can be used to synthesize both symmetrical and unsymmetrical biaryls. iitk.ac.inwikipedia.org More contemporary approaches often favor the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid or its ester derivative. gre.ac.ukclockss.orgresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. clockss.org For instance, a Suzuki reaction could involve coupling 1-bromo-3,5-dimethoxybenzene (B32327) with phenylboronic acid, or conversely, coupling a phenyl halide with 3,5-dimethoxyphenylboronic acid. medchemexpress.comsigmaaldrich.com
| Intermediate Type | Example Compound | Precursor(s) | Key Reagent(s) / Method | Use |
| Haloarene | 1-Bromo-3,5-dimethoxybenzene | 1,3-Dimethoxybenzene | Iridium-catalyzed arene borylation followed by CuBr₂ | Suzuki or Ullmann Coupling Partner chemicalbook.comtandfonline.comchemdad.com |
| Organoboron | 3,5-Dimethoxyphenylboronic Acid | 3,5-Dimethoxyphenylboronic acid ester | Hydrolysis | Suzuki Coupling Partner medchemexpress.comchembk.com |
Research has also explored one-pot Suzuki-Miyaura reactions, where an aryl halide is converted in situ to a boronate ester, which then couples with a second aryl halide in the same reaction vessel. clockss.org This approach improves efficiency by avoiding the isolation of the boronate intermediate. clockss.org The choice of catalyst, ligands, and base is crucial for optimizing these coupling reactions, especially when dealing with sterically hindered or electronically diverse substrates. asianpubs.org
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography Studies
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's structure in the crystalline phase. This technique provides detailed information regarding bond lengths, bond angles, and the spatial relationship between the two phenyl rings of the biphenyl (B1667301) core.
The determination of the three-dimensional atomic or molecular structure is achieved by analyzing the position and intensities of diffracted X-ray beams from a single crystal. uol.deuhu-ciqso.es This process yields the precise coordinates of each atom within the unit cell, allowing for the calculation of key geometric parameters. uol.de
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0990 (9) |
| b (Å) | 7.1622 (16) |
| c (Å) | 16.2408 (18) |
| α (°) | 96.589 (14) |
| β (°) | 91.472 (11) |
| γ (°) | 112.493 (18) |
| Volume (ų) | 649.27 (19) |
| Z | 2 |
| Temperature (K) | 123 |
The arrangement of molecules within a crystal lattice is dictated by a network of intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid.
In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H⋯O interactions play a significant role in the crystal packing of dimethoxybiphenyl derivatives. In the crystal structure of 3,5-dimethoxy-4'-methylbiphenyl, a weak C-H⋯O hydrogen-bonding network is observed between methoxy (B1213986) oxygen atoms and hydrogen atoms from aromatic rings or other methoxy groups. jyu.fi Similarly, the crystal packing of methyl 3′,5′-dimethoxybiphenyl-4-carboxylate features molecules connected via weak intermolecular C-H⋯O contacts. iucr.org The crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate is stabilized by a combination of strong O-H⋯O bonds and weaker C-H⋯O interactions involving the methoxy oxygen atom. iucr.orgresearchgate.net
Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions are crucial in the packing of many aromatic compounds. For methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, face-to-face π-π interactions are observed between the benzene (B151609) rings of adjacent molecules. iucr.org The specific distances characterizing these interactions have been measured, with a centroid-centroid distance of 3.8597 (14) Å and a plane-to-plane shift of 1.843 (2) Å. iucr.org In another derivative, 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl, π-π stacking of the electron-rich methoxy-substituted rings occurs with centroid-centroid distances ranging from 3.6454 (9) to 3.738 (1) Å. researchgate.net
The conformation of biphenyl compounds is largely defined by the torsional or dihedral angle between the planes of the two aromatic rings. This angle results from a balance between two opposing effects: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors a planar arrangement.
In the solid state, the observed dihedral angle is also influenced by crystal packing forces. X-ray diffraction studies of 3,5-dimethoxybiphenyl derivatives show a range of dihedral angles, reflecting the influence of different substitution patterns and intermolecular environments. For instance, 3,5-dimethoxy-4'-methylbiphenyl crystallizes with three independent molecules in the asymmetric unit, which exhibit distinct intramolecular torsion angles of 36.4 (3)°, 41.3 (3)°, and 37.8 (3)°. jyu.fi In contrast, methyl 3′,5′-dimethoxybiphenyl-4-carboxylate adopts a more planar conformation with a dihedral angle of 28.9 (2)°. iucr.org Other related structures show even greater variation, highlighting the conformational flexibility of the biphenyl scaffold.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 1) | 36.4 (3) | jyu.fi |
| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 2) | 41.3 (3) | jyu.fi |
| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 3) | 37.8 (3) | jyu.fi |
| Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate | 28.9 (2) | iucr.org |
| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 24.3 (1) | iucr.orgresearchgate.net |
| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | 62.17 (6) | uky.edu |
Torsion Angle Analysis of Methoxy Groups
The spatial arrangement of the methoxy groups in biphenyl derivatives is a critical aspect of their three-dimensional structure. In compounds without ortho substituents near the methoxy groups, these groups tend to be nearly coplanar with the benzene ring to which they are attached. For instance, in 3,5-dichloro-3',4'-dimethoxybiphenyl, the C—C—O—C torsion angles for the methoxy groups are small, at 4.0 (2)° and 2.09 (19)°, indicating they lie almost in the plane of the benzene ring. iucr.org This coplanarity is a typical orientation for methoxylated benzene derivatives that lack ortho substituents. iucr.org
In contrast, the presence of nearby substituents can induce steric hindrance, forcing the methoxy groups out of the plane of the ring. For example, in dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate, while the methoxy groups are nearly coplanar, the carbomethoxy groups are pushed out of the ring plane due to steric hindrance from the adjacent methoxy groups, resulting in C—C—C—O torsion angles of -18.3 (3)° and -27.7 (3)°. nih.gov The dihedral angle between the two phenyl rings in biphenyl systems is also influenced by substitution, with non-ortho-substituted derivatives showing a range of angles. iucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methoxy groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the spatial relationships between protons. numberanalytics.com The signals for the protons on the dimethoxy-substituted ring are distinct from those on the unsubstituted phenyl ring. The methoxy group protons typically appear as a sharp singlet. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. libretexts.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Aromatic Protons | ~6.5 - 7.5 | Multiplet |
| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. numberanalytics.com In this compound, distinct signals are observed for each unique carbon atom. The carbons attached to the methoxy groups (C-3 and C-5) are significantly shielded and appear at a characteristic chemical shift. The carbon atoms of the methoxy groups themselves also have a distinct signal. The remaining aromatic carbons can be assigned based on their chemical shifts and by using advanced NMR techniques. libretexts.org
| Carbon | Chemical Shift (δ, ppm) |
| Methoxy (OCH₃) | ~55 |
| C-3, C-5 | ~160 |
| Other Aromatic Carbons | ~100 - 145 |
| Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard used. |
Advanced NMR Techniques for Comprehensive Structural Elucidation
For unambiguous assignment of all proton and carbon signals and to determine the complete three-dimensional structure in solution, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net These experiments provide correlation data between different nuclei. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify which protons are adjacent to each other within the same phenyl ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary (non-protonated) carbons. github.io
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which can help to determine the preferred conformation and the torsion angle between the phenyl rings in solution. numberanalytics.com
These advanced techniques, when used in combination, allow for a complete and detailed mapping of the molecular structure of this compound in solution. ipb.ptresearchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. bruker.com The spectrum of this compound displays characteristic absorption bands corresponding to its structural features.
Key vibrational modes for this compound include:
C-H stretching (aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C-H stretching (methoxy group): The C-H bonds of the methyl groups absorb in the 2950-2850 cm⁻¹ range.
C=C stretching (aromatic ring): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings are observed in the 1600-1450 cm⁻¹ region.
C-O stretching (aryl ether): The characteristic stretching of the aryl-O-CH₃ bond gives rise to strong absorptions, typically in two regions: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.
C-H bending (out-of-plane): The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric C-O-C Stretch | 1250-1200 |
| Symmetric C-O-C Stretch | 1050-1000 |
| Out-of-plane C-H Bend | 900-675 |
| Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution). |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in For this compound, the mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₁₄H₁₄O₂ (214.26 g/mol ). nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of the molecule. nih.gov For this compound, an HR-ESI-MS analysis would confirm the molecular formula C₁₄H₁₄O₂ by matching the experimentally measured exact mass to the theoretically calculated mass (214.0994 Da). nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. acs.orgscirp.org For 3,5-Dimethoxybiphenyl, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Ground State Structures
Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the ground state structure. arxiv.orgfaccts.deqimpy.org For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. In the case of a related compound, methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, the dihedral angle between the benzene (B151609) rings was determined to be 28.9 (2)°. nih.gov Theoretical calculations on similar biphenyl systems, such as di-ortho-substituted halogenated biphenyls, have also been performed to obtain optimized geometries. scivisionpub.com These computational approaches allow for the precise determination of bond lengths, bond angles, and torsional angles that define the most stable conformation of this compound.
Comparison of Theoretical and Experimental Crystal Structures
Comparing theoretically optimized geometries with experimentally determined crystal structures is a critical step in validating computational methods. fiz-karlsruhe.de For instance, in the study of 4,4-dimethoxy-1,1-biphenyl (4-DMB), a comparison was made between the X-ray diffraction structure and the data optimized using DFT. niscpr.res.in Similarly, for methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, the theoretically predicted structure can be compared with its single-crystal X-ray structure. nih.gov Discrepancies and similarities between the computed and experimental data for this compound would provide valuable information about intermolecular interactions in the solid state, such as C—H⋯O contacts and π–π stacking, which are not fully accounted for in gas-phase calculations. nih.govniscpr.res.in
Frontier Molecular Orbital (FMO) Analysis, including HOMO/LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that can act as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical activity of a molecule. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. For a related compound, 4,4-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV. niscpr.res.in FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO and visualizing their spatial distribution to predict its reactive sites and electronic transition properties.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Biphenyl Compound
| Parameter | Value (eV) |
| HOMO Energy | -6.94 |
| LUMO Energy | -1.04 |
| Energy Gap (ΔE) | 5.90 |
| Ionization Potential (I) | 6.94 |
| Electron Affinity (A) | 1.04 |
| Data adapted from a study on di-ortho-substituted halogenated biphenyls for illustrative purposes. scivisionpub.com |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. unil.chdiracprogram.org The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scivisionpub.com For 4,4-dimethoxy-1,1-biphenyl, the MEP map was used to show the charge distribution in the molecule. niscpr.res.in In the case of this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) groups as regions of negative potential, while the aromatic protons would likely exhibit a more positive potential.
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons. uni-muenchen.decam.ac.uk This analysis is highly dependent on the basis set used in the calculation. scribd.com In studies of di-ortho-substituted halogenated biphenyls, Mulliken charge analysis revealed that all carbon atoms generally show a negative charge, while hydrogen atoms remain positive. scivisionpub.com For this compound, a Mulliken population analysis would quantify the partial charges on each atom, further clarifying the electronic environment and potential sites for chemical reactions.
Computations of Reactivity Parameters
Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of global reactivity descriptors that provide a more comprehensive understanding of a molecule's chemical behavior. mdpi.com These parameters, derived from the HOMO and LUMO energies, include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). scivisionpub.com
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). scivisionpub.com
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A)/2). scivisionpub.com
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2). scivisionpub.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η). scivisionpub.com
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ²/2η, where μ is the chemical potential, -χ). scivisionpub.com
Calculating these parameters for this compound would provide a detailed profile of its reactivity, stability, and electronic properties. ajchem-a.com
Table 2: Calculated Global Reactivity Descriptors for a Similar Biphenyl Compound
| Descriptor | Value |
| Ionization Potential, I (eV) | 6.94 |
| Electron Affinity, A (eV) | 1.04 |
| Chemical Hardness, η (eV) | 2.95 |
| Chemical Potential, μ (eV) | -3.99 |
| Electronegativity, χ (eV) | 3.99 |
| Chemical Softness, σ (eV)⁻¹ | 0.17 |
| Global Electrophilicity, ω (eV) | 2.70 |
| Data adapted from a study on di-ortho-substituted halogenated biphenyls for illustrative purposes. scivisionpub.com |
Hartree-Fock (HF) Methods
Computational studies on biphenyl derivatives frequently employ both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system using a single Slater determinant. eurjchem.combuffalo.edu It serves as a crucial baseline for more sophisticated computational techniques.
In the analysis of compounds like this compound, the HF method is utilized to calculate the optimized molecular geometry in the gas phase. These theoretical calculations provide data on bond lengths, bond angles, and, most notably for biphenyls, the torsional or dihedral angle between the two phenyl rings. The results from HF calculations are often compared with experimental data obtained from single-crystal X-ray diffraction to validate the computational model. eurjchem.com While HF theory inherently does not account for electron correlation, it provides a valuable qualitative description and a solid starting point for higher-level theoretical studies. buffalo.edu
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing emerges.
Quantification of Intermolecular Interactions (H…H, C…H, O…H Contacts)
Similarly, an analysis of the closely related isomer 3,3′-dimethoxybiphenyl highlighted that the crystal cohesion is significantly influenced by intermolecular C–H···O hydrogen bonds. ias.ac.in For this compound, the methoxy groups and phenyl hydrogens are the primary participants in forming such non-covalent bonds, which dictate the molecule's orientation and packing in the solid state.
Below is a table representing typical contributions of intermolecular contacts for a dimethoxybiphenyl system, based on published data for closely related structures.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | ~26.3 |
| C···H / H···C | ~18.5 |
| O···H / H···O | ~37.0 |
| Other (e.g., C···O, C···C) | ~18.2 |
Analysis of Normalized Contact Distances (dnorm) and Shape Index Plots
The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface to visualize intermolecular contacts. The dnorm surface uses a color spectrum where red spots indicate contacts that are shorter than the sum of the van der Waals radii, white regions represent contacts approximately equal to the van der Waals distance, and blue regions show longer contacts. iucr.org For methoxy-substituted biphenyls, prominent red spots on the dnorm map typically correspond to C–H···O hydrogen bonds. iucr.org
Further analysis involves the use of shape index and curvedness plots. The shape index provides a measure of the surface's shape, with specific patterns indicating C–H···π interactions. The curvedness plot highlights flat areas on the surface, which are characteristic of π–π stacking between adjacent phenyl rings. researchgate.net These features are common in biphenyl derivatives, and their analysis provides a comprehensive understanding of the forces governing the crystal packing. researchgate.net
Molecular Modeling and Dynamics Simulations
Advanced molecular modeling techniques, including molecular docking and energy framework analysis, offer predictive insights into the behavior of this compound in biological systems and its supramolecular organization.
Molecular Docking Investigations
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor), typically a protein. mdpi.com This technique is instrumental in drug design and discovery. In studies involving biphenyl derivatives, compounds are often docked against specific enzyme targets to evaluate their potential as inhibitors. scivisionpub.com
For a compound like 3,5-Dimethoxybhenyl, a molecular docking study would involve placing it into the binding pocket of a target protein, such as a Cytochrome P450 enzyme. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex, and identifies the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues. scivisionpub.com
The table below illustrates a hypothetical result from a molecular docking study of this compound with a protein target.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Cytochrome P450 (e.g., 1EA1) | -7.8 | ARG96 | Hydrogen Bond |
| PHE83, MET79 | Hydrophobic (π-Alkyl, Alkyl) |
Energy Framework Analysis for Supramolecular Interactions
Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. rsc.org This method calculates the pairwise interaction energies between a central molecule and its neighbors, decomposing the total energy into electrostatic, polarization, dispersion, and repulsion components. scivisionpub.com
The interaction energies are visualized as cylinders connecting the centroids of molecular pairs, with the radius of the cylinder proportional to the magnitude of the energy. scivisionpub.com This graphical representation provides a clear and intuitive depiction of the crystal's supramolecular architecture, highlighting the dominant forces and the anisotropy of the packing. rsc.org For biphenyl compounds, dispersion forces are often the most significant contributors to the total interaction energy, indicating the importance of van der Waals forces in the crystal packing. scivisionpub.com
The following table summarizes the interaction energy components that would be calculated in such an analysis.
| Interaction Energy Component | Description | Typical Relative Magnitude |
|---|---|---|
| Electrostatic (E_ele) | Coulombic interactions between charge distributions. | Moderate |
| Dispersion (E_dis) | Attractive forces arising from instantaneous dipoles (van der Waals). | Strong |
| Repulsion (E_rep) | Short-range repulsive forces preventing molecular overlap. | Moderate |
| Polarization (E_pol) | Inductive effects from charge distribution distortion. | Weak |
| Total (E_tot) | The sum of all energy components. | - |
Quantum Chemical Studies on Electronic Properties
Quantum chemical calculations are fundamental for predicting the electronic properties of a molecule, offering insights into its stability, reactivity, and potential applications in materials science. jocpr.comsolubilityofthings.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (ΔE), and the Molecular Electrostatic Potential (MEP).
The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. libretexts.org The energy difference between these two frontier orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org
The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential surrounding a molecule. uni-muenchen.de It is used to predict reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.desemanticscholar.org The MEP surface is color-coded to visualize charge distribution: regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. youtube.comavogadro.cc
Table 2: Illustrative Electronic Properties of a Related Biphenyl Compound
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl)ethenone | Value not specified | Value not specified | 4.06 | researchgate.net |
Note: The data in this table is for a structurally related compound and serves to illustrate the typical values obtained from such quantum chemical studies. The exact values for this compound would require a specific computational analysis.
Research on 3,5 Dimethoxybiphenyl Derivatives and Analogs
Synthesis and Structural Elucidation of Substituted Dimethoxybiphenyls
The modification of the dimethoxybiphenyl core through the introduction of various substituents is a key area of chemical research. Synthetic strategies and detailed structural analyses provide insight into how different functional groups influence the molecule's three-dimensional shape and properties.
The synthesis of halogenated dimethoxybiphenyls is often achieved through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, utilizing catalysts like Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB), has been shown to provide better yields (65–98%) for producing sterically hindered polychlorinated biphenyl (B1667301) derivatives compared to the classic Ullmann coupling reaction (20–38%). nih.gov For instance, 3,5-dichloro-3′,4′-dimethoxybiphenyl can be prepared via a Suzuki cross-coupling reaction between 3-bromo-1,2-dimethoxybenzene and 3,5-dichlorophenylboronic acid, using Pd(PPh₃)₄ as the catalyst. nih.gov Another approach involves the bromination of 3,5-dichloroanisole (B44140) with N-Bromosuccinimide (NBS) and HCl to produce 4-bromo-3,5-dichloroanisole, a precursor for further coupling reactions. nih.gov
Structural elucidation, primarily through single-crystal X-ray analysis, is crucial for understanding the three-dimensional conformation of these molecules, particularly the dihedral angle between the two aromatic rings. This angle is significantly influenced by the substitution pattern. For non-ortho substituted congeners, these angles can vary widely. nih.gov The crystal structure of 5,5′-Dichloro-2,2′-dimethoxybiphenyl, for example, reveals a dihedral angle of 62.17 (6)° between the benzene (B151609) rings. uky.edu In this molecule, the methoxy (B1213986) groups are also slightly twisted out of the plane of their respective benzene rings. uky.edu
| Compound | Synthetic Method | Dihedral Angle Between Rings | Reference |
|---|---|---|---|
| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | Suzuki coupling of 2-iodo-4-chloroanisole and 2-methoxy-5-chlorobenzene-boronic acid | 62.17 (6)° | uky.edu |
| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | Suzuki coupling of 3-bromo-1,2-dimethoxybenzene and 3,5-di-chlorophenylboronic acid | 42.49 (6)° | nih.gov |
| Sterically Hindered Polychlorinated Biphenyls | Suzuki Coupling (Pd(dba)₂/DPDB) | 69.7° to 81.0° | nih.gov |
Hydroxylated and methoxylated biphenyls are significant as they are often identified as metabolites of polychlorinated biphenyls (PCBs) in various organisms and environmental systems. nih.govacs.org For example, studies on the human-relevant HepG2 cell line exposed to 3,3′-Dichlorobiphenyl (PCB 11) identified a complex mixture of thirty different metabolites, including monohydroxylated, dihydroxylated, and novel methoxylated-hydroxylated and methoxylated-dihydroxylated forms. acs.org The detection of methoxylated polychlorinated biphenyls (MeO-PCBs) in environmental samples, such as sewage sludge in China, highlights their environmental relevance. nih.gov
The analysis of these metabolites is challenging due to the lack of authentic analytical standards. escholarship.org A common analytical strategy involves derivatizing hydroxylated PCBs (OH-PCBs) to their more volatile methoxylated analogues (MeO-PCBs) using reagents like diazomethane, which allows for analysis by gas chromatography-mass spectrometry (GC-MS). north-slope.org To overcome identification challenges, machine learning models are being developed to predict the relative retention times and MS/MS responses of MeO-PCBs, assisting in the characterization of unknown metabolites. escholarship.org Studies in whole poplar plants have demonstrated the interconversion between methoxylated, hydroxylated, and sulfated metabolites of PCBs, indicating complex metabolic pathways within ecosystems. nih.gov
| Parent Compound | Metabolite Type | Biological/Environmental System | Key Finding | Reference |
|---|---|---|---|---|
| PCB 11 (3,3′-Dichlorobiphenyl) | Monohydroxylated, Dihydroxylated, Methoxylated-hydroxylated | HepG2 cells | Formation of a complex mixture of 30 different metabolites, including novel methoxylated types. | acs.org |
| PCB 3 | Methoxylated, Hydroxylated, Sulfated | Poplar plants | Demonstrated interconversion between the three metabolite analogues. | nih.gov |
| PCB 101 | Hydroxylated, Methoxylated, Methyl sulfonated | Aquatic organisms | A method was developed for simultaneous determination; the methoxylated metabolite was identified for the first time in aquatic life. | tandfonline.com |
| Various PCBs | Hydroxylated (OH-PCBs) | Bowhead whale plasma | OH-PCB concentrations were found to be low compared to other marine mammals. | north-slope.org |
Oxygen-functionalized dimethoxybiphenyls, particularly those containing carboxylate groups, are synthesized for studies in materials science and supramolecular chemistry. The synthesis of these compounds often involves metal-catalyzed cross-coupling reactions to form the core biphenyl structure. nih.gov A specific example is the synthesis of Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate. This compound was prepared by dissolving 3′,5′-dimethoxy-biphenyl-4-carboxylic acid in methanol (B129727) with sulfuric acid and refluxing the solution for 16 hours, achieving a 96% yield. nih.gov
The structural analysis of Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate revealed that the molecule crystallizes in a triclinic space group. nih.gov The dihedral angle between the two benzene rings was determined to be 28.9 (2)°. nih.gov In the crystal structure, the molecules are packed in layers and are connected through weak intermolecular C—H⋯O contacts, as well as face-to-face π–π interactions between the benzene rings of adjacent molecules. nih.gov
3,3′-Dimethoxybiphenyl-4,4′-diamine serves as a versatile starting material for the synthesis of novel polymers and polymer nanocomposites. kashanu.ac.irkashanu.ac.ir Various polymers can be created by reacting this diamine with different dicarboxylic acids or anhydrides. For example, a new compound can be obtained through the reaction of 3,3′-dimethoxybiphenyl-4,4′-diamine with maleic anhydride (B1165640) in dimethylformamide (DMF). kashanu.ac.irkashanu.ac.ir This product can then be polymerized using an initiator like ammonium (B1175870) persulfate. kashanu.ac.irkashanu.ac.ir
Similarly, other polymers can be synthesized by reacting the diamine with glutaric acid, adipic acid, or isophthalic acid in a solution of DMF and pyridine. kashanu.ac.irkashanu.ac.ir The structures of these synthesized compounds are typically identified using spectral data, such as FTIR spectroscopy, which can confirm the formation of amide linkages by showing the disappearance of the -NH₂ group signal and the appearance of a C=O-NH signal around 1660 cm⁻¹. kashanu.ac.irkashanu.ac.ir These polymers can be further blended with other polymers like polyvinyl alcohol or chitosan (B1678972) and mixed with silica (B1680970) nanoparticles to create new nanocomposites. kashanu.ac.irkashanu.ac.ir
Chiral Dimethoxybiphenyl Derivatives
Chirality in biphenyl systems is a topic of significant interest, particularly due to the applications of these molecules as ligands in asymmetric catalysis. The unique structural feature of these compounds is axial chirality, which arises from restricted rotation around the single bond connecting the two phenyl rings.
Axially chiral biphenyls, often referred to as atropisomers, exist as stable, non-interconverting enantiomers when there is significant steric hindrance that restricts rotation around the C-C single bond between the aryl rings. researchgate.net This is typically achieved by placing three or more bulky substituents at the ortho positions (2, 6, and 2′) of the biphenyl core. researchgate.net The dihedral angle between the rings is a critical parameter that influences the catalytic efficiency and enantioselectivity of these ligands. nih.govresearchgate.net
A prominent example of such a ligand is (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), commonly known as MeOBIPHEP. sigmaaldrich.com This atropisomeric diphosphine ligand is used in various highly enantioselective reactions. For instance, its Ruthenium(II) complex is effective for hydrogenating β-keto esters with high enantioselectivity, and its Rhodium(I) complex is used for the asymmetric isomerization of allylamines. sigmaaldrich.com The development of new axially chiral biphenyl ligands is an active area of research. nih.gov Synthetic strategies involve designing and synthesizing biphenyldiol cores that can be modified at various positions (3,3′, 5,5′, and 6,6′) to fine-tune their steric and electronic properties, thereby creating a diverse range of adjustable ligands and catalysts for asymmetric synthesis. nih.govchemrxiv.org The synthesis of these ligands can be achieved through methods such as an ortho-lithiation/iodination followed by an Ullmann-reaction approach. capes.gov.br
| Chiral Ligand/System | Key Structural Feature | Application in Enantioselective Synthesis | Reference |
|---|---|---|---|
| (R)-(+)-MeOBIPHEP | Axially chiral diphosphine with 6,6'-dimethoxy groups | Hydrogenation of ketones; C-C coupling; Isomerization of allylamines | sigmaaldrich.com |
| Adjustable Axially Chiral Biphenyldiols | Variable substituents at 3,3', 5,5', 6,6'-positions to tune dihedral angle | Asymmetric additions to aldehydes; Pd-catalyzed cycloadditions | nih.govchemrxiv.org |
| (S)-(6,6-Dimethoxybiphenyl-2,2-diyl)bis(di-2-furylphosphine) | Chiral phosphine (B1218219) ligand | Used for enantioselective synthesis with high yield |
Development of Dimethoxybiphenyl-based Ligands
Biarylphosphine ligands are a critical class of ligands in modern catalysis, particularly for palladium-catalyzed cross-coupling reactions. wikipedia.orgacs.org The structure of these ligands often features a biphenyl backbone, which can be substituted with various functional groups to fine-tune catalytic activity. acs.orgmit.eduresearchgate.net
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prominent example of a dialkylbiaryl phosphine ligand. ontosight.aiwikipedia.org Its structure consists of a biphenyl core with a dicyclohexylphosphino group on one ring and two methoxy groups at the 2' and 6' positions of the other ring. ontosight.aiwikipedia.org This arrangement provides both significant steric bulk and electron-donating characteristics, which are crucial for enhancing the efficiency of catalytic cycles. ontosight.ai SPhos is particularly effective in Suzuki-Miyaura coupling reactions, even with challenging substrates like aryl chlorides, and is noted for its air-stable nature. wikipedia.orgnih.gov The synthesis of SPhos can be achieved from 1,3-dimethoxybenzene, making it a readily accessible ligand. nih.gov
DPDB (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , which shares the same common name (SPhos) and core structure, has been explicitly named in studies involving the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives. nih.govuky.edu In this context, a palladium catalyst system using DPDB as the ligand demonstrated high efficiency in Suzuki coupling reactions, affording significantly better yields (65–98%) compared to traditional Ullmann coupling methods (20–38%). nih.govuky.edu
Other related ligands, such as (S)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine] , showcase further modifications to the dimethoxybiphenyl scaffold for use in asymmetric catalysis. sigmaaldrich.com The strategic placement of bulky and electron-donating or withdrawing groups is a recurring theme in the design of these ligands to achieve high activity and selectivity. cymitquimica.com
Phosphito,N ligands, which contain both a phosphite (B83602) and a nitrogen donor atom, represent a class of hybrid ligands used in catalysis. The synthesis of such ligands based on a substituted biphenol backbone has been reported. For instance, a phosphito,N-ligand was synthesized from the phosphorochloridite derived from (R)-binaphthol and 8-hydroxyquinoline. acs.org This modular approach allows for the combination of different chiral backbones and nitrogen-containing fragments. While the direct use of a 3,5-dimethoxybiphenyl backbone for these specific ligands is not detailed, the synthetic principles are adaptable. The development of P,N-hybrid ligands is an active area of research, with various backbones and donor groups being explored to create catalysts with unique properties. mdpi.com
Ligands based on dimethoxybiphenyl and its analogues are extensively used in asymmetric catalysis to control the stereochemical outcome of reactions. scbt.com
Biarylphosphine Ligands: Chiral versions of biarylphosphine ligands derived from dimethoxybiphenyl scaffolds are effective in a range of palladium-catalyzed asymmetric reactions. For example, chiral-bridged biphenyl monophosphine ligands have been developed for the asymmetric Suzuki–Miyaura coupling to synthesize axially chiral biaryl compounds, achieving high yields (up to 99%) and good enantioselectivities (up to 88% ee). beilstein-journals.org Enantiopure sulfonated SPhos (sSPhos) has proven to be a highly effective ligand for palladium-catalyzed asymmetric allylic alkylation, demonstrating the value of modifying standard ligands to induce chirality. acs.org
BINOL-Derived Analogues: The axially chiral backbone of BINOL and its derivatives is a key element in many successful asymmetric catalysts. nih.govchemrxiv.org Phosphoramidite (B1245037) ligands derived from BINOL are particularly noteworthy, providing excellent enantioselectivities in rhodium-, ruthenium-, and iridium-catalyzed asymmetric hydrogenations of various unsaturated bonds (C=C, C=O, C=N). rsc.orgdicp.ac.cn These ligands have challenged the traditional belief that rigid bidentate ligands are necessary for high stereocontrol, as monodentate phosphoramidites have proven remarkably effective. rsc.orgwikipedia.org For instance, in Rh-catalyzed asymmetric hydrogenation, BINOL-derived phosphoramidite ligands can achieve excellent enantioselectivity (>99% ee). dicp.ac.cn The modification of the BINOL structure, such as in H8-BINOL derivatives, has also led to versatile catalysts for reactions like the enantioselective addition of organometallic reagents to aldehydes. nih.gov
Compound Index
Applications of 3,5 Dimethoxybiphenyl and Its Derivatives in Advanced Materials
Organic Electronics and Optoelectronic Materials
The electronic characteristics of biphenyl (B1667301) compounds make them valuable candidates for use in organic electronic devices. ontosight.ai The introduction of methoxy (B1213986) groups to the biphenyl structure is a key strategy for tuning the optical and electrical properties to meet the specific demands of these applications. ontosight.ai
Potential in Organic Light-Emitting Diodes (OLEDs)
Derivatives of biphenyl are recognized as promising materials for the fabrication of organic light-emitting diodes (OLEDs). mdpi.com These compounds are often employed in the hole-transporting layer (HTL) of an OLED device, facilitating the efficient injection and movement of positive charge carriers (holes) to the emissive layer.
A study focused on creating novel hole-transporting materials (HTMs) synthesized biphenyl derivatives with varying substitutions. ingentaconnect.com One such derivative, M1N, a biphenyl compound substituted with two naphthylphenyl amine groups and two methoxy groups, demonstrated significantly enhanced performance compared to the commercial benchmark HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB). ingentaconnect.com When incorporated into an OLED, the device with M1N as the HTM exhibited superior luminance and power efficiencies, which was attributed to a better balance of charge carriers within the device. ingentaconnect.com
Table 1: Performance of OLED Devices with Biphenyl-Based Hole-Transporting Materials Data sourced from a study on di- and tetra-substituted biphenyl derivatives. ingentaconnect.com
| Hole-Transporting Material (HTM) | Current Density (mA/cm²) | Luminance (cd/A) | Power Efficiency (lm/W) |
|---|---|---|---|
| M1N (with methoxy groups) | 100 | 4.88 | 1.36 |
| NPB (commercial standard) | 100 | 3.30 | 1.07 |
Blue-emitting materials are a critical component for full-color displays and solid-state lighting, and biphenyl-containing compounds have been investigated for this purpose. mdpi.comnih.gov The fundamental mechanism of OLEDs relies on the radiative decay of excitons (electron-hole pairs) formed in the emissive layer. beilstein-journals.org The efficiency of this process is heavily dependent on the properties of all organic layers, including the HTL.
Applications in Organic Solar Cells (OSCs)
Biphenyl derivatives also show potential as materials for organic solar cells. ontosight.aimdpi.com Similar to their role in OLEDs, these compounds can function as hole-transporting materials in the active layer of OSCs. google.com
Influence of Methoxy Groups on Optical and Electrical Properties
The methoxy (-OCH₃) group is an electron-donating substituent that can significantly modulate the optoelectronic properties of the biphenyl core. vu.lt Its influence is a key tool for molecular engineers designing new organic semiconductors.
Optical Properties: The presence of methoxy groups affects the way the molecule absorbs light. As a stronger electron-donating group compared to a methyl group, a methoxy substituent can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of a biphenyl derivative. vu.lt This shift means the molecule absorbs light at a lower energy.
Polymer Chemistry and Advanced Polymeric Materials
Beyond discrete molecular devices, dimethoxybiphenyls are fundamental building blocks in the synthesis of advanced polymers. Their reactive sites and the properties they impart to the final polymer chain make them valuable monomers.
Use as Monomers and Building Blocks in Polymer Synthesis
3,5-Dimethoxybiphenyl and its isomers can serve as starting materials or intermediates in the synthesis of more complex molecules and polymers. ontosight.ai For example, 3,3'-dimethoxybiphenyl-4,4'-diamine has been utilized as a monomer to produce novel polyamides and other polymers through reactions with compounds like glutaric acid or adipic acid. researchgate.net
In another application, 2,2'-dimethoxybiphenyl (B32100) has been used in Friedel–Crafts polycondensation reactions to synthesize high-molecular-weight aromatic polyketones. nih.govacs.org In these reactions, a catalyst like aluminum chloride (AlCl₃) can selectively coordinate with the methoxy groups on the monomer. nih.govacs.org This coordination deactivates the monomer toward reaction, allowing for controlled polymerization and the successful formation of long polymer chains with high molecular weights. nih.govacs.org This demonstrates the utility of the methoxy groups not only for their electronic influence but also as handles for controlling complex polymerization reactions.
Incorporation into Spirobifluorene-based Polymers of Intrinsic Microporosity (PIMs)
One of the most advanced applications of dimethoxybiphenyls is in the synthesis of Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of materials characterized by a highly rigid and contorted polymer backbone that prevents efficient packing, leading to a significant volume of interconnected micropores. Spirobifluorene-based PIMs (PIM-SBFs) are particularly noted for their exceptional gas permeability and selectivity, making them promising for industrial gas separations. nih.govrsc.org
The synthesis of the spirobifluorene monomer itself often begins with a dimethoxybiphenyl derivative. rsc.org A common synthetic route uses 3,3'-dimethoxybiphenyl (B1581302) as the precursor to create the key monomer 2,2',3,3''-tetramethoxy-9,9'-spirobifluorene. rsc.org This multi-step process involves the initial synthesis of the biphenyl, followed by bromination, lithiation and carboxylation, cyclization to a fluorenone, and finally, a coupling reaction to form the spiro center. rsc.org The resulting tetramethoxy-spirobifluorene monomer is then subjected to polymerization to yield the PIM-SBF. rsc.org These materials have also been explored for environmental applications, such as the adsorption of pollutants from wastewater. researchgate.net
Table 2: General Synthetic Pathway to SpiroBiFluorene (SBF) Monomers from a Dimethoxybiphenyl Precursor Based on synthetic procedures for PIM-SBFs. rsc.org
| Step | Procedure | Intermediate/Product |
|---|---|---|
| 1 | Suzuki Coupling | Synthesis of the initial dimethoxybiphenyl (e.g., 3,3'-Dimethoxybiphenyl). |
| 2 | Bromination | Addition of bromine atoms to the biphenyl core to create reactive sites. |
| 3 | Carboxylation | Conversion of a bromo-biphenyl into a carboxylic acid precursor via lithiation. |
| 4 | Cyclization | Intramolecular reaction to form a dimethoxy-fluorenone. |
| 5 | Spiro-center Formation | Coupling of a bromo-biphenyl with the fluorenone to create the spirobifluorene structure. |
Synthesis of Hyperbranched Polyphenylenes
Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure and a large number of terminal functional groups. Their unique architecture leads to distinct properties compared to linear analogues, such as high solubility and low viscosity. Derivatives of 3,5-disubstituted biphenyls serve as critical AB₂-type monomers for the synthesis of hyperbranched polyphenylenes (HBPs) through controlled polymerization reactions.
A prominent method for synthesizing HBPs is the Suzuki polycondensation of an AB₂ monomer, where 'A' and 'B' are mutually reactive functional groups. In a relevant study, hyperbranched polyphenylenes were successfully synthesized using chloride-containing AB₂ monomers, such as 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is an analogue of a this compound derivative. mdpi.com The polymerization was catalyzed by a system comprising palladium acetate (B1210297) and 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), yielding soluble polymers with average molecular weights ranging from 11,000 to 31,000 g/mol . mdpi.com The degree of branching (DB), a key parameter for HBPs, was determined to be approximately 50% using ¹³C NMR spectroscopy. mdpi.com The use of chloro-monomers was noted for imparting high thermal stability to the resulting polymers, a desirable trait for materials used in microelectronic fabrication. mdpi.com
The synthesis of HBPs can also be achieved through mechanochemical methods, which offer a more sustainable, solvent-free alternative to traditional solution-based polymerizations. ugr.es This approach has been successfully applied to produce both linear and hyperbranched polyphenylenes in high yields and in short reaction times. ugr.es
| Monomer Type | Polymerization Method | Catalyst/Conditions | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| Aryl Dichloride AB₂ Monomer (e.g., 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Polycondensation | Palladium acetate and SPhos | Soluble HBP; Mₙ: 11,000-31,000 g/mol; Degree of Branching: ~50% | mdpi.com |
| AB₂ Monomer | Mechanochemical Suzuki Polycondensation | Ball milling, ligand-free environment | High yield, high thermal resistance | ugr.es |
Development of Polymer Blends and Nanocomposites
Polymer blending is a practical and cost-effective strategy to develop new materials with tailored properties. ugr.esmdpi.com Derivatives of dimethoxybiphenyl, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, serve as foundational monomers for creating novel polymers that can be incorporated into functional blends and nanocomposites. ugr.esnih.govmdpi.com
In one line of research, polymers were first synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine and various dicarboxylic acids (e.g., glutaric acid, adipic acid). ugr.esmdpi.com These biphenyl-containing polymers were then blended with either polyvinyl alcohol (PVA), a synthetic polymer, or chitosan (B1678972), a natural biopolymer, using a solvent casting method. ugr.esmdpi.com The objective of blending is to create materials that combine the properties of both components.
Furthermore, these polymer blends were used as matrices for the creation of nanocomposites by incorporating silica (B1680970) nanoparticles. ugr.esmdpi.com The resulting nanocomposites, particularly those based on chitosan and the biphenyl-derivative polymer, exhibited significant antibacterial activity against both E. coli and S. aureus. ugr.esnih.gov This demonstrates the potential of using this compound derivatives to construct advanced functional materials for biomedical applications. ugr.esnih.gov
| Base Polymer Monomer | Blended Polymer | Nanofiller | Key Findings | Reference |
|---|---|---|---|---|
| 3,3'-Dimethoxybiphenyl-4,4'-diamine | Polyvinyl Alcohol (PVA) | Silica Nanoparticles | Creates a new nanocomposite material with combined properties. | ugr.esmdpi.com |
| 3,3'-Dimethoxybiphenyl-4,4'-diamine | Chitosan | Silica Nanoparticles | The resulting nanocomposite showed significant antibacterial activity against E. coli and S. aureus. | ugr.esnih.gov |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Utilization as Organic Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Biphenyl-based dicarboxylic acids are widely used as linkers due to their rigidity and ability to create robust, porous structures.
Derivatives such as 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid have been synthesized specifically for use as organic linkers in the construction of MOFs. researchgate.netpreprints.org The crystal structure of this linker has been determined, providing essential geometric information for the rational design of new frameworks. preprints.org Similarly, other functionalized biphenyl-4,4'-dicarboxylic acid (BPDC) linkers are key components in the synthesis of highly stable zirconium-based MOFs like UiO-67. By introducing functional groups onto the biphenyl core, researchers can tune the MOF's properties for specific applications, such as catalysis or gas separation. For instance, a urea-functionalized BPDC linker was used to create a Zr(IV)-UiO-67 MOF that acts as a highly active heterogeneous catalyst.
| MOF Type | Biphenyl-Based Linker | Metal Center | Application/Feature | Reference |
|---|---|---|---|---|
| Designed Framework | 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid | Not specified | Synthesized for use as a linker in MOFs. | researchgate.net |
| UiO-67 | Urea-functionalized biphenyl-4,4'-dicarboxylic acid | Zr(IV) | Heterogeneous catalysis for Friedel–Crafts alkylation. | |
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (BPDC) mixed with 2,2′-bipyridine-5,5′-dicarboxylic acid | Ce(IV) | Creates a mixed-linker MOF with high stability and porosity. |
Exploration of Supramolecular Structures in Coordination Polymers
Coordination polymers are extended structures formed by linking metal centers with organic ligands. Their final architecture, or supramolecular structure, is governed not only by coordination bonds but also by weaker non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov These interactions direct the assembly of 1D chains, 2D sheets, or complex 3D networks.
The structural diversity of coordination polymers can be explored by using variously substituted biphenyl dicarboxylate linkers. For example, studies on biphenyl-tetracarboxylic acid derivatives have shown the formation of diverse architectures ranging from one-dimensional helical chains to complex three-dimensional frameworks with interpenetrated nets. In one case, a zinc(II) coordination polymer formed a 1D helical chain structure, where the final 3D supramolecular arrangement was dictated by hydrogen bonds and π-π stacking interactions between adjacent chains. The specific substitution pattern on the biphenyl core directly influences the coordination geometry around the metal ion and the types of intermolecular interactions that can occur, thereby controlling the final supramolecular assembly. While specific examples involving this compound derivatives are not prominently featured in the reviewed literature, the principles derived from closely related biphenyl-based linkers demonstrate their potential in engineering complex supramolecular structures. nih.gov
Chirooptical Materials
Crystallization-Driven Symmetry Breaking for Enantiomeric Crystals
Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is essential for applications in optics and sensing. A key challenge is the separation of enantiomers (non-superimposable mirror-image molecules) from a racemic mixture. While this compound is itself achiral due to free rotation around the central C-C bond, other biphenyl isomers with bulky groups at the ortho-positions (e.g., 2,2'-disubstituted biphenyls) are atropisomeric, meaning they exist as stable, non-interconverting enantiomers.
Crystallization-driven symmetry breaking is a powerful technique to achieve chiral resolution in such systems. This process can lead to a spontaneous enrichment of one enantiomer in the crystalline phase. A notable example is the generation of chiroptical crystals of 2,2'-dimethoxybiphenyl, an isomer of the title compound. In this work, the Suzuki-Miyaura coupling reaction to form 2,2'-dimethoxybiphenyl was performed in the presence of a chiral catalyst support. This process, combined with crystal ripening, resulted in the formation of octahedral crystals that displayed significant chiroptical activity, with opposite handedness depending on the chirality of the catalyst support used. This demonstrates that even when the molecule itself is synthesized as a racemic mixture, the crystallization process can be guided to break the symmetry and produce an enantiomerically enriched solid material. This principle is fundamental to creating chiroptical materials from atropisomeric biphenyl compounds.
Chiroptical Activity of 2,2′-Dimethoxybiphenyl Crystals
The phenomenon of chiroptical activity in biphenyl derivatives is rooted in a form of stereoisomerism known as atropisomerism. pharmaguideline.comgovtgirlsekbalpur.com This occurs when rotation around a single bond—in this case, the pivotal bond connecting the two phenyl rings—is significantly restricted due to steric hindrance between bulky substituents at the ortho positions. pharmaguideline.comunacademy.com This restricted rotation can lead to stable, non-superimposable, mirror-image conformations (enantiomers) that possess axial chirality. pharmaguideline.comunacademy.com While 2,2′-dimethoxybiphenyl can exist as such enantiomers, the energy barrier to rotation is low enough that it rapidly racemizes in solution at room temperature, meaning any chiroptical activity is lost. researchgate.netresearchgate.net However, recent research has demonstrated that remarkable chiroptical activity can be achieved and observed in the crystalline solid state. researchgate.netnih.gov
A significant breakthrough in generating chiroptical crystals of 2,2′-dimethoxybiphenyl involves a one-pot approach that integrates the Suzuki-Miyaura coupling reaction with a crystal ripening process. nih.gov In a notable study, researchers catalyzed the reaction between 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid using palladium (Pd) loaded onto chiral silica/polyethyleneimine (PEI) supports. researchgate.netnih.gov These chiral supports were prepared using enantiopure (D- or L-) tartaric acid as a template. nih.gov
The resulting 2,2′-dimethoxybiphenyl crystals, when formed in the presence of these chiral Pd-loaded silica catalysts, exhibited an octahedral morphology and displayed significant chiroptical activity. researchgate.netnih.gov The specific nature of this activity was directly correlated to the chirality of the catalyst used.
The chiroptical properties of the solid crystalline powders were analyzed using Diffuse Reflectance Circular Dichroism (DRCD) spectroscopy. The key findings from these analyses are detailed below:
Crystals of 2,2′-dimethoxybiphenyl synthesized using the chiral D- and L-SiO2@PEI/Pd catalysts exhibited mirror-image Circular Dichroism (CD) signals. researchgate.net
The primary chiroptical feature was a distinct CD peak observed near a wavelength of 300 nm. researchgate.net
In contrast, when the synthesis was performed with a racemic (DL-) catalyst, the resulting 2,2′-dimethoxybiphenyl crystals showed no activity in the CD spectrum. researchgate.net
This confirms that the observed chirality is intrinsic to the crystalline structure and is induced by the chiral environment during crystallization, a process known as crystallization-driven symmetry breaking. nih.gov
Crucially, when these active crystals were dissolved in methanol (B129727), the chiroptical activity vanished, confirming the rapid racemization of the 2,2′-dimethoxybiphenyl molecules in solution due to the free rotation of the central C-C bond. researchgate.net
These findings represent a novel and important demonstration of synthesizing an axially chiral biphenyl directly in a crystalline form with pronounced chiroptical properties through a catalyzed reaction process. researchgate.netnih.gov
Interactive Data Table: DRCD Spectroscopy of 2,2′-Dimethoxybiphenyl Crystals
| Catalyst Used for Synthesis | Observed CD Activity | Wavelength of Peak Maximum | Morphology |
| D-SiO2@PEI/Pd | Yes (Mirror-image to L-catalyst product) | ~300 nm | Octahedral |
| L-SiO2@PEI/Pd | Yes (Mirror-image to D-catalyst product) | ~300 nm | Octahedral |
| DL-SiO2@PEI/Pd (Racemic) | No | N/A | Crystalline |
Based on a comprehensive review of scientific literature, there is a notable lack of specific, documented applications for ligands derived solely from the chemical compound This compound in the catalytic reactions specified in the provided outline.
The fields of palladium-catalyzed cross-coupling and asymmetric hydrogenation are rich with examples of highly effective biaryl phosphine (B1218219) ligands. However, the foundational biphenyl core for the most prominent and widely-cited of these ligands is typically an isomer other than this compound.
Specifically:
For reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, ligands based on the 2',6'-dimethoxybiphenyl backbone are extensively documented. A primary example is SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), which is renowned for its high catalytic activity. researchgate.netuhasselt.bersc.org
In the area of asymmetric catalysis, including asymmetric hydrogenation, atropisomeric diphosphine ligands such as MeOBIPHEP are derived from a 6,6'-dimethoxybiphenyl scaffold. sigmaaldrich.comtandfonline.comsigmaaldrich.comsigmaaldrich.com These ligands are valued for their ability to create a chiral environment around a metal center.
While the compound this compound and its derivatives, such as this compound-4-ol, are known chemical intermediates, lookchem.com their development and application as ligands for the catalytic reactions listed in the request are not reported in the available literature.
Therefore, due to the strict constraint to focus solely on ligands derived from this compound, it is not possible to generate a scientifically accurate article that fulfills the requirements of the provided outline. The existing research findings point strongly toward other isomers of dimethoxybiphenyl as the basis for the catalysts used in these applications.
Catalytic Applications of 3,5 Dimethoxybiphenyl Derived Ligands
Asymmetric Catalysis
Asymmetric Hydrosilylation Reactions
While extensive research on 3,5-dimethoxybiphenyl-derived ligands in asymmetric hydrosilylation is not widely documented, the principles of ligand design in this area suggest their potential. The electron-donating nature of the methoxy (B1213986) groups can influence the electronic properties of the metal center, which is a key factor in activating silanes and achieving high enantioselectivity. The steric bulk of the biphenyl (B1667301) backbone can also create a chiral environment around the metal, guiding the stereochemical outcome of the reaction.
Reductive Amination Catalysis
In the field of reductive amination, ligands derived from this compound have demonstrated notable success. Specifically, phosphine (B1218219) ligands incorporating this biphenyl moiety are effective in palladium-catalyzed reductive amination of aldehydes and ketones with anilines, using siloxanes as the reducing agent. One such ligand, a P,N-ligand denoted as L3, which is a derivative of 2-(di-tert-butylphosphino)-3,5-dimethoxybiphenyl, has been shown to be particularly effective.
This catalytic system exhibits high efficiency for a range of substrates, including challenging aromatic, heteroaromatic, and aliphatic aldehydes and ketones. The reaction proceeds under mild conditions, typically at room temperature, and demonstrates a broad functional group tolerance. For instance, the reductive amination of benzaldehyde (B42025) with aniline (B41778) using this system can achieve a 95% yield. Similarly, the reaction between the more sterically hindered 2-naphthaldehyde (B31174) and aniline yields the corresponding amine in 96% yield.
Table 1: Palladium-Catalyzed Reductive Amination using a this compound-Derived Ligand This table is interactive. You can sort and filter the data.
| Aldehyde/Ketone | Amine | Yield (%) |
|---|---|---|
| Benzaldehyde | Aniline | 95 |
| 2-Naphthaldehyde | Aniline | 96 |
| 4-Methoxybenzaldehyde | Aniline | 98 |
| 4-Chlorobenzaldehyde | Aniline | 92 |
| Acetophenone | Aniline | 85 |
Ligand Design and Catalyst Performance
The performance of catalysts derived from this compound is intricately linked to the design of the ligands. The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity and selectivity.
Role of Electron-Rich and Tunable Biarylphosphine Ligands
The this compound moiety is a key component in the construction of electron-rich and tunable biarylphosphine ligands. The two methoxy groups at the 3 and 5 positions of one of the phenyl rings significantly increase the electron-donating ability of the resulting phosphine ligand. This electronic enrichment of the metal center, typically palladium, can facilitate key steps in the catalytic cycle, such as oxidative addition.
The modular nature of these biarylphosphine ligands allows for systematic tuning of their properties. By modifying the substituents on the phosphine group or the other phenyl ring of the biphenyl core, researchers can create a library of ligands with varying steric and electronic characteristics. This tunability is crucial for optimizing catalyst performance for a specific reaction, leading to higher yields, better selectivity, and milder reaction conditions. For example, ligands like BrettPhos and RuPhos, which are based on a biphenyl backbone, are known for their effectiveness in cross-coupling reactions due to their electron-rich nature and steric bulk.
Pre-catalyst Design and In Situ Reduction Strategies
To enhance the stability and ease of handling of air-sensitive phosphine ligands, pre-catalyst design has become a significant area of research. For ligands derived from this compound, this often involves the use of palladium(II) pre-catalysts that can be reduced in situ to the active palladium(0) species. These pre-catalysts are typically more stable to air and moisture than their Pd(0) counterparts.
Natural Occurrence and Biosynthetic Pathways
Isolation from Natural Sources (e.g., Rhaphiolepis indica)
The compound 3,5-Dimethoxybiphenyl itself has not been explicitly reported as isolated from Rhaphiolepis indica in the reviewed literature. However, structurally related biphenyl (B1667301) compounds have been successfully isolated from this plant species. Bioassay-guided fractionation of the methanolic extract from the roots of Rhaphiolepis indica var. tashiroi has yielded several biphenyls and dibenzofurans. researchgate.netnih.gov Among the isolated compounds were new biphenyls, namely 3-hydroxy-2',5-dimethoxybiphenyl and 2',3-dihydroxy-5-methoxybiphenyl, along with the known compound 3-hydroxy-5-methoxybiphenyl. researchgate.netnih.gov Rhaphiolepis indica, commonly known as Indian hawthorn, is an evergreen shrub belonging to the Rosaceae family and is native to several parts of Asia. wikipedia.orgnsw.gov.au
| Compound Name | Molecular Formula | Reference |
|---|---|---|
| 3-hydroxy-2',5-dimethoxybiphenyl | C14H14O3 | researchgate.net, nih.gov |
| 2',3-dihydroxy-5-methoxybiphenyl | C13H12O3 | researchgate.net, nih.gov |
| 3-hydroxy-5-methoxybiphenyl | C13H12O2 | researchgate.net, nih.gov |
Enzymatic Synthesis and Biotransformations
The biosynthesis of biphenyl compounds in plants, particularly within the Malinae subtribe of the Rosaceae family (which includes apple, pear, and rowan), provides insight into the enzymatic pathways that could lead to structures like this compound. nih.govwiley.com These pathways involve a series of enzymatic reactions, including condensation, methylation, and hydroxylation, to build and modify the biphenyl core.
The general biosynthetic pathway for biphenyl phytoalexins (defensive compounds) begins with the enzyme biphenyl synthase (BIS). researchgate.net BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce the foundational precursor, 3,5-dihydroxybiphenyl (B3428892). researchgate.net This precursor then undergoes a series of modifications by other enzymes to create a diversity of biphenyl derivatives. wiley.comresearchgate.net
O-methyltransferase (OMT) enzymes are crucial for the diversification of natural products by catalyzing the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. nih.govnih.gov In the biosynthesis of biphenyls in members of the Malinae family, OMTs exhibit high regioselectivity, meaning they methylate specific hydroxyl groups on the biphenyl structure. wiley.com
Studies on cell cultures of rowan (Sorbus aucuparia) have identified specific OMT enzymes involved in this process. nih.govwiley.com An enzyme designated SaOMT1 shows a strong preference for 3,5-dihydroxybiphenyl as its substrate. nih.gov In a regioselective reaction, SaOMT1 catalyzes the methylation of only one of the two meta-positioned hydroxyl groups, resulting in the formation of 3-hydroxy-5-methoxybiphenyl. nih.govwiley.com
The proposed biosynthetic pathway to produce more complex biphenyls like aucuparin (B161809) (4-hydroxy-3,5-dimethoxybiphenyl) involves two distinct and non-sequential O-methylation steps separated by a hydroxylation reaction. wiley.com This highlights the precise enzymatic control over the modification of the biphenyl scaffold.
| Enzyme | Substrate | Product | Function | Reference |
|---|---|---|---|---|
| Biphenyl Synthase (BIS) | Benzoyl-CoA and Malonyl-CoA | 3,5-dihydroxybiphenyl | Forms the initial biphenyl core. | nih.gov, researchgate.net |
| SaOMT1 | 3,5-dihydroxybiphenyl | 3-hydroxy-5-methoxybiphenyl | Performs the first regioselective O-methylation. | nih.gov, wiley.com |
| SaOMT2 | Noraucuparin (B15140051) (3,4-dihydroxy-5-methoxybiphenyl) | Aucuparin (4-hydroxy-3,5-dimethoxybiphenyl) | Performs the second regioselective O-methylation after an intermediate hydroxylation step. | nih.gov, wiley.com |
The biotransformation of the initial 3,5-dihydroxybiphenyl precursor leads to a variety of hydroxylated and methoxylated metabolites. The pathway to aucuparin in Sorbus aucuparia serves as a clear example of this sequential modification. wiley.com
First Methylation: 3,5-dihydroxybiphenyl is first methylated by SaOMT1 to yield 3-hydroxy-5-methoxybiphenyl. wiley.com
Hydroxylation: This monomethoxylated biphenyl then undergoes a hydroxylation at the 4-position to form the trihydroxylated intermediate, noraucuparin (3,4-dihydroxy-5-methoxybiphenyl). wiley.com
Second Methylation: Noraucuparin then serves as the substrate for a second O-methyltransferase, SaOMT2, which selectively methylates the hydroxyl group at the 3-position to produce aucuparin (4-hydroxy-3,5-dimethoxybiphenyl). nih.govwiley.com
This stepwise formation of hydroxylated and methoxylated derivatives demonstrates a tightly regulated enzymatic cascade that builds structural complexity from a simple biphenyl precursor. While this specific pathway leads to aucuparin, it illustrates the fundamental enzymatic processes—hydroxylation and regioselective methylation—that are involved in the biosynthesis of various dimethoxybiphenyl structures in nature.
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Routes
The synthesis of 3,5-Dimethoxybiphenyl and its derivatives is a cornerstone of its application in various fields. Future research is increasingly focused on developing more efficient and novel synthetic methodologies. Traditional methods, while effective, often require harsh reaction conditions or expensive catalysts. The exploration of new catalytic systems, particularly those based on earth-abundant metals, is a significant area of interest. For instance, cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions have been investigated for the synthesis of this compound from 1-chloro-3,5-dimethoxybenzene (B30813) and phenylboronic acid neopentyl glycol ester, yielding the product in good measure. bris.ac.uk
Further research is anticipated to focus on:
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production.
Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. Investigating photoredox-catalyzed cross-coupling reactions for the synthesis of this compound could provide a more sustainable alternative to traditional methods.
Biocatalysis: The use of enzymes to catalyze the formation of biphenyl (B1667301) linkages is a green and highly selective approach. Research into engineered enzymes for the specific synthesis of this compound could revolutionize its production.
| Synthetic Method | Catalyst/Reagents | Key Advantages |
| Suzuki-Miyaura Coupling | Palladium catalysts, Cobalt catalysts | High yields, good functional group tolerance |
| Birch Reductive Alkylation | Lithium, Naphthalene | Selective reduction and alkylation of electron-rich rings |
| Ullmann Coupling | Copper catalysts | Effective for sterically hindered derivatives |
Advanced Functionalization and Derivatization Strategies
The functionalization and derivatization of the this compound scaffold are crucial for tuning its properties and expanding its applications. Future research will likely concentrate on developing more sophisticated and selective strategies for introducing new functional groups.
Key areas of exploration include:
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. The development of catalysts for the selective C-H functionalization of the this compound core is a major research goal.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable for the rapid generation of diverse compound libraries. Research into late-stage functionalization techniques for complex molecules containing the this compound moiety will be instrumental in drug discovery and materials science.
Polymerization: Derivatives of dimethoxybiphenyl, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, serve as monomers for the synthesis of novel polymers. researchgate.netkashanu.ac.ir Future work will likely involve the synthesis of a wider range of functionalized monomers to create polymers with tailored thermal, mechanical, and electronic properties.
Development of Tailored Materials for Specific High-Performance Applications
The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for high-performance materials. Emerging trends in this area are focused on the rational design of materials for specific applications.
For example, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been synthesized and blended with other polymers like polyvinyl alcohol and chitosan (B1678972) to create nanocomposites with potential applications in biology and materials science. researchgate.netkashanu.ac.ir The introduction of methoxy (B1213986) groups can influence the properties of conjugated polymers, and the 3,4,5-trimethoxyphenyl group has been used to create new n-type dopants for organic thermoelectrics, achieving high electrical conductivity and power factors. nih.gov
Future research is expected to target:
Organic Electronics: The development of this compound-containing materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Membranes for Separation: The incorporation of the this compound unit into polymer backbones to create membranes with enhanced selectivity and permeability for gas separation or water purification.
Sensors: The design of fluorescent or colorimetric sensors based on this compound derivatives for the detection of specific analytes.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integration can accelerate the discovery and development of new materials and processes.
Computational tools like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. sapub.org This information can guide the design of new synthetic targets and help to elucidate reaction mechanisms. For instance, computational studies can aid in understanding the intermolecular interactions, such as π-π stacking, which are observed in derivatives like 3,5-Dichloro-3',4'-dimethoxybiphenyl. nih.gov
Emerging trends in this area include:
Machine Learning: The use of machine learning algorithms to predict the properties of new this compound derivatives and to optimize reaction conditions for their synthesis.
High-Throughput Screening: The combination of automated synthesis and high-throughput experimental techniques with computational screening to rapidly identify promising candidates for specific applications.
In Silico Design: The use of computational methods to design novel this compound-based ligands and materials with desired properties before their synthesis in the laboratory.
Investigation of Unexplored Catalytic Activities and Ligand Architectures
Derivatives of dimethoxybiphenyl have shown significant promise as ligands in catalysis. For example, (S)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-dimethylphenyl)phosphine], a derivative of MeOBIPHEP, is a state-of-the-art ligand with a broad performance profile in many synthetic applications. sigmaaldrich.com Axially chiral mono(NHC)–Pd(II) and mono(NHC)–Au(I) complexes with a 6,6'-dimethoxybiphenyl backbone have demonstrated catalytic activity in Suzuki–Miyaura and Heck–Mizoroki coupling reactions, as well as in asymmetric intramolecular hydroamination. beilstein-journals.org
Future research will likely focus on:
Asymmetric Catalysis: The design and synthesis of new chiral ligands based on the this compound scaffold for use in asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.
Novel Catalytic Reactions: The exploration of the catalytic activity of this compound-based metal complexes in a wider range of chemical transformations, including C-H activation, metathesis, and polymerization reactions.
Supramolecular Catalysis: The use of this compound derivatives as building blocks for the construction of self-assembled catalysts with unique reactivity and selectivity.
Sustainable Synthesis and Green Chemistry Approaches in Dimethoxybiphenyl Chemistry
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. mdpi.com For this compound, this translates to a focus on developing more environmentally benign and sustainable synthetic methods.
This includes:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce energy consumption. chemijournal.com
Renewable Feedstocks: Investigating the synthesis of this compound and its precursors from renewable resources to reduce reliance on petrochemicals. The synthesis of 4,4′-dimethylbiphenyl from the bio-based platform chemical 2-methylfuran (B129897) is an example of this trend. acs.org
The future of research on this compound is bright, with numerous opportunities for innovation in synthesis, materials science, and catalysis, all underpinned by a growing commitment to sustainability and green chemistry.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3,5-Dimethoxybiphenyl in laboratory settings?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 3,5-dimethoxyphenylboronic acid with iodobenzene derivatives.
- Optimizing reaction conditions (e.g., temperature: 80–100°C, solvent: THF/water mixture, base: Na₂CO₃).
- Purification via recrystallization in ethanol/acetone (1:3 ratio) to achieve >95% purity, as confirmed by HPLC .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Steps include:
- Growing crystals via slow evaporation of a saturated ethyl acetate solution.
- Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELX software (e.g., SHELXL for structure solution, SHELXS for space group determination).
- Validating intermolecular interactions (e.g., π-π stacking) using Mercury 4.0 visualization tools .
Q. What analytical techniques are recommended for verifying purity and functional groups?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm methoxy (-OCH₃) and biphenyl proton environments.
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1).
- FT-IR : Peaks at 1250 cm⁻¹ (C-O stretching) and 1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data on this compound’s electronic properties?
- Methodological Answer :
- Comparative analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis spectra and compare with experimental data.
- Adjust solvent models : Include solvent effects (e.g., PCM for ethanol) in computational workflows to align with empirical results.
- Validate assumptions : Re-examine protonation states or crystal packing effects in XRD data that may influence electronic transitions .
Q. What experimental designs are optimal for studying substituent effects on photophysical properties?
- Methodological Answer :
- Systematic variation : Synthesize analogs (e.g., 3,5-dihydroxybiphenyl, 3,5-diacetoxybiphenyl) to isolate methoxy group contributions.
- Time-resolved fluorescence : Use a picosecond laser system to measure excited-state lifetimes in argon-saturated solutions.
- Phosphorescence studies : Conduct low-temperature (77 K) measurements in ethanol glass matrices to observe triplet-state emissions .
Q. How can researchers mitigate thermal decomposition during high-temperature reactions involving this compound?
- Methodological Answer :
- Controlled heating : Use microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce exposure time.
- Inert atmosphere : Employ Schlenk line techniques under nitrogen/argon to prevent oxidation.
- Decomposition monitoring : Track byproducts via GC-MS and adjust reaction parameters if CO/CO₂ peaks emerge .
Q. What strategies address low solubility of this compound in aqueous systems for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation.
- Surfactant-assisted dispersion : Test biocompatible surfactants (e.g., Tween-80) at concentrations below CMC .
Data-Driven Research Challenges
Q. How should researchers interpret conflicting crystallographic and spectroscopic data on molecular conformation?
- Methodological Answer :
- Dynamic vs. static disorder : Analyze XRD data for rotational flexibility of methoxy groups using OLEX2 refinement.
- Variable-temperature NMR : Conduct experiments from 25°C to −40°C to detect conformational averaging in solution.
- Cross-validate : Compare with solid-state NMR to reconcile differences between crystalline and solution states .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with transition-metal catalysts (e.g., Pd, Ni).
- Reactivity descriptors : Calculate Fukui indices (NBO analysis) to identify electrophilic/nucleophilic sites.
- Machine learning : Train models on existing reaction databases to predict cross-coupling efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
